molecular formula C9H9NO4 B10756989 (2e)-3-(3,4-Dihydroxyphenyl)-2-Iminopropanoic Acid

(2e)-3-(3,4-Dihydroxyphenyl)-2-Iminopropanoic Acid

Cat. No.: B10756989
M. Wt: 195.17 g/mol
InChI Key: VFINRVRRNHRWEQ-UHFFFAOYSA-N
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Description

(2E)-3-(3,4-Dihydroxyphenyl)-2-Iminopropanoic Acid is an organic compound characterized by the presence of a dihydroxyphenyl group and an iminopropanoic acid moiety. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-Dihydroxyphenyl)-2-Iminopropanoic Acid typically involves the reaction of 3,4-dihydroxybenzaldehyde with glycine under specific conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-Dihydroxyphenyl)-2-Iminopropanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-3-(3,4-Dihydroxyphenyl)-2-Iminopropanoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and its effects on various biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-Dihydroxyphenyl)-2-Iminopropanoic Acid involves its interaction with various molecular targets and pathways. The compound’s dihydroxyphenyl group allows it to act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its iminopropanoic acid moiety may interact with specific enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxyphenylacetic Acid: Similar in structure but lacks the iminopropanoic acid moiety.

    3,4-Dihydroxyphenylalanine (L-DOPA): Contains an amino acid moiety instead of an iminopropanoic acid group.

    3,4-Dihydroxybenzoic Acid: Similar phenyl structure but with a carboxylic acid group instead of an iminopropanoic acid.

Uniqueness

(2E)-3-(3,4-Dihydroxyphenyl)-2-Iminopropanoic Acid is unique due to the presence of both the dihydroxyphenyl group and the iminopropanoic acid moiety, which confer distinct chemical and biological properties. This combination allows the compound to participate in a variety of chemical reactions and exhibit potential antioxidant and therapeutic activities.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-iminopropanoic acid

InChI

InChI=1S/C9H9NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,10-12H,3H2,(H,13,14)

InChI Key

VFINRVRRNHRWEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=N)C(=O)O)O)O

Origin of Product

United States

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